molecular formula C10H17NO2 B581668 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-33-7

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B581668
M. Wt: 183.251
InChI Key: HDIKFAFEMDBXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (500 mg, 2.73 mmol) (Yeh, V. S. C.; Kurukulasuriya, R.; Madar, D.; Patel, J. R.; Fung, S.; Monzon, K.; Chiou, W.; Wang, J.; Jacobson, P.; Sham, H. L.; Link, J. T. Bioorg. and Med. Chem. Let, 2006, vol. 16, #20 p. 5408-5413) in DCM (10 mL) at rt was added TEA (0.76 mL, 5.46 mmol) and DMAP (50 mg, 0.41 mmol). Cyclopropanesulfonyl chloride (764 mg, 5.46 mmol, Matrix) was added dropwise by syringe. The reaction mixture was stirred for about 15 h at rt. The mixture was washed with water (10 mL), and the aqueous layer was extracted with DCM (2×10 mL), the organic layers were combined and dried over anhydrous Na2SO4, filtered and concd in vacuo. The crude materials was purified by silica gel chromatography eluting with a gradient of 20-35% EtOAc in hexanes to afford methyl 4-(cyclopropanesulfonamido)bicyclo[2.2.2]octane-1-carboxylate (410 mg, 52% yield). LC/MS (Table 1, Method p) Rt=1.68 min; MS m/z: 288 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Madar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
764 mg
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.76 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.C1C=CC(C2C3C=C(Cl)C=CC=3NC(=O)CN=2)=CC=1.[CH:33]1([S:36](Cl)(=[O:38])=[O:37])[CH2:35][CH2:34]1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH:33]1([S:36]([NH:1][C:2]23[CH2:3][CH2:4][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:8][CH2:9]2)[CH2:6][CH2:7]3)(=[O:38])=[O:37])[CH2:35][CH2:34]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC12CCC(CC1)(CC2)C(=O)OC
Step Two
Name
Madar
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl
Step Three
Name
Quantity
764 mg
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Step Four
Name
TEA
Quantity
0.76 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 15 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude materials was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 20-35% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)NC12CCC(CC1)(CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.